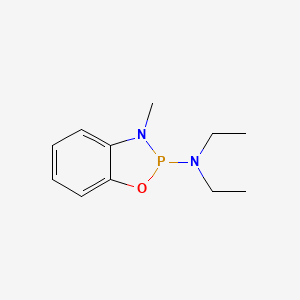

N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine

Description

N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine is a heterocyclic organophosphorus compound featuring a benzoxazaphosphol core. This structure combines a benzene ring fused with an oxazaphosphol moiety, where phosphorus is integrated into a six-membered ring alongside oxygen and nitrogen atoms. The compound is substituted with a methyl group at position 3 and diethylamine groups at the phosphorus center. However, the provided evidence lacks direct studies on this specific compound, necessitating inferences from structurally related systems.

Properties

CAS No. |

921624-72-8 |

|---|---|

Molecular Formula |

C11H17N2OP |

Molecular Weight |

224.24 g/mol |

IUPAC Name |

N,N-diethyl-3-methyl-1,3,2-benzoxazaphosphol-2-amine |

InChI |

InChI=1S/C11H17N2OP/c1-4-13(5-2)15-12(3)10-8-6-7-9-11(10)14-15/h6-9H,4-5H2,1-3H3 |

InChI Key |

UPYUWNGIDNFNLH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P1N(C2=CC=CC=C2O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine typically involves multi-step organic reactions. The starting materials often include benzoxazole derivatives and phosphorous reagents. The reaction conditions may require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1,3,2-Oxazaphosphepin-2(3H)-amine Derivatives ()

- Structure : The oxazaphosphepin derivatives (e.g., 1,3,2-Oxazaphosphepin-2(3H)-amine, N,N-bis(2-chloroethyl)tetrahydro-4,4,7-trimethyl-, 2-oxide) share a similar phosphorus-containing heterocyclic framework but differ in substituents. For example, chloroethyl groups replace the diethylamine and methyl groups in the target compound.

- Reactivity : Substituents on phosphorus (e.g., chloroethyl vs. diethylamine) significantly alter reactivity. Chloroethyl groups enhance electrophilicity, making these derivatives more reactive toward nucleophiles compared to the diethylamine-substituted target compound .

- Applications : Chloroethyl-substituted oxazaphosphepin derivatives are often explored as alkylating agents in chemotherapy, whereas the diethylamine variant may exhibit milder reactivity suitable for catalytic roles.

- Structure : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and imine analogs of 3-benzoxazol-2-yl-phenylamine () lack phosphorus but share the benzoxazole/benzoxazaphosphol fused-ring system.

- Functionality : The absence of phosphorus in benzoxazole derivatives limits their utility in phosphorylation reactions but enhances stability for applications like directing groups in C–H activation () or as intermediates in organic synthesis ().

Functional Analogues

Phosphorus-Containing Heterocycles ()

- 5-Aryl-1,3,4-oxadiazoline-2(3H)-thiones (): These sulfur-containing heterocycles exhibit diverse reactivity with chloroacetamides, though their electronic properties differ due to the absence of phosphorus. Substituent effects on reaction yields (e.g., aryl vs. alkyl groups) parallel trends observed in phosphorus heterocycles .

- Oxazaphosphorinanes (): Derivatives like 2H-1,3,2-oxazaphosphorin-2-amine oxides feature a saturated phosphorus ring, offering greater conformational flexibility compared to the aromatic benzoxazaphosphol system.

Comparative Data Table

Research Findings and Limitations

- The diethylamine group in the target compound may reduce cytotoxicity compared to alkylating agents.

- Gaps in Evidence: The provided literature focuses on lymphocyte proliferation assays (Evidences 2-6, 9-11) and non-phosphorus heterocycles, limiting direct comparisons. Further studies are needed to elucidate the target compound’s physicochemical and biological properties.

Biological Activity

N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine (CAS Number: 921624-72-8) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H17N2OP

- Molecular Weight : 230.25 g/mol

- Structure : The compound features a benzoxazaphosphol structure, which contributes to its unique biological properties.

This compound exhibits several mechanisms of action that are crucial for its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, influencing signal transduction pathways.

- Antioxidant Properties : Some studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxic effects have been assessed using various cancer cell lines. The compound shows selective cytotoxicity towards tumor cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

-

Case Study on Anticancer Effects :

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent. -

Neuroprotective Effects :

Another research highlighted its neuroprotective effects in models of neurodegeneration. The compound was found to reduce neuronal cell death induced by oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.